molecular formula C17H16N2O4 B12938153 Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-90-2

Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12938153
CAS No.: 651748-90-2
M. Wt: 312.32 g/mol
InChI Key: XMEAARKILYWJDP-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group and a benzoic acid moiety linked through an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid.

    Reduction: Formation of 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid.

    Substitution: Formation of substituted derivatives such as 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
  • 3-(3-(4-Nitrophenyl)-2-oxoimidazolidin-1-yl)benzoic acid
  • 3-(3-(4-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)benzoic acid

Uniqueness

3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets.

This detailed article provides a comprehensive overview of 3-(3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl)benzoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

651748-90-2

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H16N2O4/c1-23-15-7-5-13(6-8-15)18-9-10-19(17(18)22)14-4-2-3-12(11-14)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

XMEAARKILYWJDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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